8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-bromo-1-(4-bromophenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Br2N3/c23-15-6-9-17(10-7-15)27-22-18-12-16(24)8-11-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVQXYZUCADVQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Br)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the use of ortho-propynol phenyl azides and TMSBr (trimethylsilyl bromide) as an acid-promoter. This cascade cyclization process efficiently generates the desired quinoline derivatives with good functional group compatibility .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove or alter specific functional groups.
Substitution: Commonly involves replacing bromine atoms with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like dimethyl sulfoxide (DMSO) can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Suzuki–Miyaura coupling reactions using palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted quinoline derivatives with different functional groups at the bromine positions .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of pyrazoloquinolines, including 8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline. The compound has shown significant activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 μg/mL |
| Staphylococcus epidermidis | 0.25 μg/mL |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains of bacteria.
Anticancer Properties
The anticancer potential of pyrazoloquinolines has been extensively investigated. Studies indicate that 8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves:
- Inhibition of Proliferation : The compound has been shown to inhibit cell proliferation in cancer cells by targeting specific cellular pathways.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 0.40 |
| A549 (lung cancer) | 0.35 |
The structural features of the compound contribute to its efficacy in selectively targeting cancer cells, making it a promising candidate for further development in cancer therapy.
Anti-inflammatory Effects
8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline also demonstrates anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The proposed mechanisms include:
- Inhibition of Inducible Nitric Oxide Synthase (iNOS) : This enzyme is crucial for NO production during inflammatory responses.
| Inflammatory Marker | Effect |
|---|---|
| iNOS | Inhibition observed |
| COX-2 | Potency similar to control |
These findings suggest that this compound could be developed into an anti-inflammatory agent.
Study on Antimicrobial Properties
A comprehensive study was conducted where various derivatives of pyrazoloquinolines were synthesized and tested against common bacterial strains. Among them, the derivative corresponding to this compound exhibited notable inhibitory effects against Staphylococcus aureus, indicating its potential as a lead compound for further development.
Investigation into Anti-cancer Mechanisms
Another significant study explored the anticancer properties of pyrazoloquinolines. The results indicated that modifications in the chemical structure could enhance cytotoxicity and selectivity towards cancer cells, suggesting pathways for developing targeted cancer therapies based on this class of compounds.
Mechanism of Action
The mechanism of action of 8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of pyrazolo[4,3-c]quinolines are highly substituent-dependent. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[4,3-c]Quinoline Derivatives
Key Observations :
- Electron-Withdrawing Groups (e.g., Br) : Bromine at position 8 and the 4-bromophenyl group in the target compound may enhance stability and binding affinity through halogen bonds. However, this substitution pattern is untested in the provided evidence.
- Bulkier Groups (e.g., tert-butyl) : The tert-butyl analog (CAS 901263-71-6) exhibits higher molecular weight (456.4 g/mol) and lipophilicity, which could impact membrane permeability .
- Electron-Donating Groups (e.g., OH, OMe): Derivatives like 2i (4-hydroxyphenylamino) show potent anti-inflammatory activity (IC50 = 0.39 µM) but reduced cytotoxicity compared to non-polar substituents .
Anti-Inflammatory Activity
- Derivative 2i: Exhibits submicromolar inhibition of LPS-induced NO production, comparable to the control drug 1400W. The 4-hydroxyphenylamino group balances potency and cytotoxicity .
- Cytotoxicity Trade-offs: Non-polar substituents (e.g., methyl or bromine) often correlate with higher cytotoxicity. For example, compound 2a (4-phenylamino) showed 9% cell survival at 10 µM, whereas polar groups (e.g., OH in 2i) reduced toxicity .
Anticancer Potential
- While the target compound’s anticancer activity is undocumented, pyrazolo[4,3-c]quinolines with similar frameworks (e.g., pyrazolo[4,3-f]quinolines in ) demonstrate topoisomerase I/IIα inhibition and cytotoxicity against cancer cell lines .
Biological Activity
8-Bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.
- IUPAC Name : 8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Molecular Formula : C22H13Br2N3
- Molecular Weight : 479.16 g/mol
- CAS Number : 901043-65-0
Synthesis
The synthesis of 8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common method includes the condensation of appropriate aromatic aldehydes with hydrazine derivatives, followed by cyclization under acidic conditions. The use of advanced synthetic techniques such as microwave-assisted synthesis may enhance yield and purity.
Anticancer Properties
Research has indicated that pyrazoloquinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including Colo320 cells. In vitro assays revealed that these compounds can inhibit cell proliferation effectively, with some derivatives showing IC50 values in the low micromolar range .
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that certain pyrazoloquinolines possess antibacterial and antifungal activities against a range of pathogens. These findings suggest that modifications in the pyrazoloquinoline structure can enhance biological efficacy against microbial strains .
The mechanism by which 8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interactions with specific molecular targets. It is hypothesized that these compounds may inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammatory responses and tumor growth .
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Condensation : Reacting brominated phenylhydrazines with quinoline precursors (e.g., ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate) to form intermediates .
Cyclization : Acid- or base-catalyzed cyclization under reflux (e.g., using acetic acid or DMF) to fuse pyrazole and quinoline rings .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .
- Key Considerations : Optimize reaction time (24–48 hours) and stoichiometric ratios (1:1.2 for hydrazine:quinoline derivatives) to minimize byproducts .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR in deuterated solvents (CDCl or DMSO-d) to identify aromatic protons (δ 7.2–8.5 ppm) and substituent-specific signals (e.g., bromine-induced deshielding) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected m/z: ~414 for [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing (e.g., orthorhombic system, space group P222) to validate bond angles and torsional strain .
Q. How is the compound’s biological activity initially screened?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against targets like COX-2 or iNOS using fluorometric/colorimetric kits (IC values typically 1–10 μM for active derivatives) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 0.1–100 μM .
- Controls : Include reference inhibitors (e.g., celecoxib for COX-2) and solvent-only blanks to validate specificity .
Advanced Research Questions
Q. How can low yields during cyclization steps be addressed?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 24 hours) and improve efficiency (yields increase by 15–20%) via uniform heating .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to stabilize transition states .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .
Q. How to resolve discrepancies between in vitro and in vivo bioactivity data?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS plasma analysis; low solubility (logP ~4.5) may limit in vivo efficacy .
- Metabolite Identification : Incubate with liver microsomes to detect phase I/II metabolites that deactivate the compound .
- Formulation Adjustments : Use nanocarriers (liposomes) or co-solvents (PEG 400) to improve delivery .
Q. Which structural modifications enhance target binding affinity?
- Methodological Answer :
- Substituent Effects :
- Bromine at Position 8 : Increases steric bulk, improving hydrophobic interactions with enzyme pockets (IC reduced by 2-fold vs. non-brominated analogs) .
- Methoxy Groups : Enhance solubility (cLogP reduced by 0.5–1.0) without compromising activity .
- SAR Studies : Synthesize analogs with halogens (Cl, F) or methyl groups at the 4-bromophenyl position; compare inhibition constants (K) via kinetic assays .
Q. How to elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 3LN1); prioritize poses with H-bonds to Arg120/His90 residues .
- Mutagenesis Studies : Clone and express COX-2 variants (e.g., Arg120Ala) to test binding dependency .
- Cellular Pathway Analysis : RNA-seq or Western blotting to assess downstream markers (e.g., NF-κB, TNF-α) in treated vs. untreated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
